molecular formula C21H17BrN2O2 B5140740 N-[2-bromo-4-[(2-phenylacetyl)amino]phenyl]benzamide

N-[2-bromo-4-[(2-phenylacetyl)amino]phenyl]benzamide

Cat. No.: B5140740
M. Wt: 409.3 g/mol
InChI Key: DLPSCFZMDXUUJC-UHFFFAOYSA-N
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Description

N-[2-bromo-4-[(2-phenylacetyl)amino]phenyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom, a phenylacetyl group, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-bromo-4-[(2-phenylacetyl)amino]phenyl]benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amidation processes, utilizing continuous flow reactors to ensure efficient and consistent product formation. The use of green chemistry principles, such as employing reusable catalysts and minimizing waste, is also considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[2-bromo-4-[(2-phenylacetyl)amino]phenyl]benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Substitution: Formation of substituted aromatic compounds.

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

N-[2-bromo-4-[(2-phenylacetyl)amino]phenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-bromo-4-[(2-phenylacetyl)amino]phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and phenylacetyl group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. This compound may act as an inhibitor of certain enzymes or as a modulator of receptor activity, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-bromo-4-[(2-phenylacetyl)amino]phenyl]benzamide is unique due to the presence of both a bromine atom and a phenylacetyl group, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[2-bromo-4-[(2-phenylacetyl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN2O2/c22-18-14-17(23-20(25)13-15-7-3-1-4-8-15)11-12-19(18)24-21(26)16-9-5-2-6-10-16/h1-12,14H,13H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLPSCFZMDXUUJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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